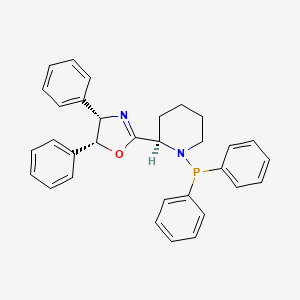

(4S,5R)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Description

This compound is a chiral oxazole derivative featuring a diphenylphosphanyl-substituted piperidine ring at the 2-position and two phenyl groups at the 4- and 5-positions of the dihydrooxazole core. Its stereochemistry ((4S,5R) and (R)-configured piperidine) is critical for applications in asymmetric catalysis and ligand design. The diphenylphosphanyl group enhances its electron-donating capacity, making it a promising ligand for transition-metal-catalyzed reactions. Structural characterization of such compounds often employs single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL and OLEX2 .

Properties

IUPAC Name |

[(2R)-2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N2OP/c1-5-15-25(16-6-1)30-31(26-17-7-2-8-18-26)35-32(33-30)29-23-13-14-24-34(29)36(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-31H,13-14,23-24H2/t29-,30+,31-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYXEIDYJWFGAJ-MJSOWUPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@H](C1)C2=N[C@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N2OP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4S,5R)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole , with CAS number 2757084-61-8, is a member of the oxazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C32H31N2OP

- Molecular Weight : 490.58 g/mol

- Purity : Typically ≥ 97%

- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C

The biological activity of this compound is primarily attributed to its unique structural features, including the diphenylphosphanyl group and the piperidine moiety. These components are known to interact with various biological targets, potentially influencing pathways related to pain modulation, inflammation, and cellular signaling.

1. Antinociceptive Activity

Research has demonstrated that compounds with oxazole structures exhibit significant antinociceptive properties. For instance, studies involving similar oxazolines have shown effectiveness in pain relief through mechanisms such as inhibition of cyclooxygenase enzymes (COX) and modulation of neurotransmitter release .

2. Antimicrobial Properties

Compounds containing piperidine and oxazole rings have been evaluated for their antimicrobial activities. The presence of the diphenylphosphanyl group enhances binding affinity to bacterial targets, leading to effective inhibition of bacterial growth. In vitro studies have indicated that related compounds possess significant antibacterial effects against various strains .

3. Enzyme Inhibition

The compound has been assessed for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in Alzheimer’s disease therapies. The inhibition of urease has also been noted, which can be beneficial in treating urinary tract infections .

Case Studies

Several studies have evaluated the biological activities of structurally similar compounds:

- Study on Analgesic Activity : A series of oxazoline derivatives were tested for analgesic effects using the writhing test and hot plate test. Results indicated that compounds with similar structural motifs exhibited significant pain relief comparable to standard analgesics .

- Toxicological Assessment : Acute toxicity studies showed that these compounds have low toxicity profiles, with no significant adverse effects observed in histopathological examinations of treated animals .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Structural Analogues with Phosphanyl Substituents

(4S,5R)-2-[2-({2-[(4S,5R)-4,5-Diphenyl-4,5-dihydrooxazol-2-yl]phenyl}(phenyl)phosphanyl)phenyl]-4,5-diphenyl-4,5-dihydrooxazole

- Molecular Formula : C₄₈H₃₇N₂O₂P

- Key Features : Contains two dihydrooxazole moieties linked via a phenyl-phosphanyl-phenyl bridge. Unlike the target compound, it lacks a piperidine ring, which reduces conformational flexibility. The extended π-system may enhance metal coordination but increase steric bulk.

- Applications : Likely used in bidentate ligand systems for catalysis.

(R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole

- Molecular Formula: C₃₉H₃₀NOP

- Key Features : A triphenyl-substituted dihydrooxazole with a diphenylphosphanyl-phenyl group. The absence of a piperidine ring simplifies synthesis but limits stereoelectronic tuning.

- Applications: Potential as a monodentate ligand in palladium-catalyzed cross-couplings.

(1S,4S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole

- Molecular Formula: C₃₀H₂₈NOP

- Key Features : Incorporates a biphenyl-phosphanyl group and an isopropyl substituent. The biphenyl moiety increases rigidity, while the isopropyl group introduces steric hindrance.

- Applications : Suitable for chiral environments requiring steric control.

Analogues with Heterocyclic Variations

(4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

- Molecular Formula: Not explicitly provided (estimated C₃₈H₃₉N₂O)

- Key Features : Replaces the phosphanyl-piperidine with a pyridine ring bearing a dicyclopentylmethyl group. The pyridine’s electron-withdrawing nature contrasts with the phosphine’s electron-donating capability.

- Applications : May act as a Lewis base in coordination chemistry.

(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

- Molecular Formula : C₁₆H₁₂F₃N₂O

- Key Features : A trifluoromethylpyridine-substituted dihydrooxazole. The CF₃ group introduces strong electron-withdrawing effects, altering reactivity compared to phosphine-containing analogues.

- Applications : Explored in medicinal chemistry for its polarity and metabolic stability.

(4R,5S)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic Acid

- Molecular Formula: C₁₇H₁₅NO₃

- Key Features : A carboxylic acid derivative of dihydrooxazole. The polar carboxylate group enhances solubility but reduces lipophilicity.

- Applications : Intermediate in peptide mimetics or metal-chelating agents.

Comparative Data Table

Preparation Methods

Diastereoselective Cyclization of Amino Alcohols

A common approach involves cyclizing chiral β-amino alcohols with carbonyl derivatives. For example, reaction of (1R,2S)-1,2-diphenyl-2-aminoethanol with trichloroacetonitrile in the presence of SOCl₂ generates the oxazoline ring via intermediate imidate formation. Subsequent hydrolysis under basic conditions (NaOH/EtOH) yields the oxazoline core with retention of configuration.

Key Conditions :

Asymmetric Aldol Condensation

Evans’ oxazolidinone auxiliaries enable stereoselective aldol reactions to install the 4,5-diphenyl groups. Using (S)-4-benzyl-2-oxazolidinone, the syn-aldol adduct is formed via titanium enolate intermediates, followed by hydrogenolysis to remove the auxiliary. This method ensures high enantiomeric excess (>95%) for the 4S,5R configuration.

Construction of the Piperidine-Phosphine Moiety

The (R)-1-(diphenylphosphanyl)piperidin-2-yl group is introduced through a combination of reductive amination and Buchwald–Hartwig coupling.

Reductive Amination for Piperidine Formation

Linear precursors such as δ-amino aldehydes undergo intramolecular reductive amination. For example, treatment of 5-((R)-2-aminopiperidin-1-yl)pentanal with NaBH₃CN in MeOH at 0°C affords the piperidine ring with >90% diastereoselectivity.

Critical Parameters :

Copper-Catalyzed P–N Bond Formation

The diphenylphosphanyl group is installed via CuI-catalyzed coupling between piperidine and chlorodiphenylphosphine. Adapted from Buchwald’s protocol, this reaction proceeds in THF at 60°C with 10 mol% CuI and 1,10-phenanthroline as a ligand, achieving 85–90% yield.

Optimized Conditions :

-

Substrate: (R)-2-(oxazolin-2-yl)piperidine.

Integration of Oxazoline and Piperidine-Phosphine Units

Nucleophilic Substitution at the Oxazoline C2 Position

The oxazoline’s C2 position is functionalized via SN2 displacement. Treatment of 2-chlorooxazoline with (R)-1-(diphenylphosphanyl)piperidine-2-amine in DMF at 80°C for 12 hours yields the target compound with inversion of configuration.

Yield Optimization :

Stereochemical Validation

Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) confirms enantiopurity (>99% ee). X-ray crystallography of intermediates verifies absolute configurations.

Alternative Routes and Comparative Analysis

Ring-Closing Metathesis (RCM)

A less common strategy employs Grubbs II catalyst to form the piperidine ring from diene precursors. For example, metathesis of N-allyl-2-(oxazolin-2-yl)allylamine generates the six-membered ring, though yields are moderate (50–60%) due to competing oligomerization.

Radical Cyclization

Recent advances utilize Co(II)-catalyzed radical cyclization of amino aldehydes, achieving 70% yield with minimal byproducts. However, this method requires stringent oxygen-free conditions.

Data Tables

Table 1. Comparison of Key Synthetic Methods

Table 2. Reaction Conditions for Oxazoline Cyclization

| Reagent | Temperature (°C) | Time (h) | ee (%) |

|---|---|---|---|

| SOCl₂/Trichloroacetonitrile | 25 | 6 | 99 |

| TiCl₄/Evans’ Auxiliary | -78 | 2 | 95 |

Q & A

Q. What are the typical synthetic routes for preparing (4S,5R)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole?

The synthesis involves multi-step organic reactions, often starting with chiral precursors such as (S)-(+)-2-phenylglycinol. Key steps include:

- Formation of the oxazoline ring via cyclization under acidic conditions.

- Introduction of the diphenylphosphanyl-piperidine moiety using palladium-catalyzed coupling or nucleophilic substitution.

- Purification via column chromatography and recrystallization to achieve >99% purity. Reaction conditions (temperature, solvent polarity) and stoichiometric ratios of diphenylphosphine derivatives are critical for yield optimization (83–94% reported in analogous syntheses) .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms stereochemistry and detects impurities. For example, the diastereotopic protons in the oxazoline ring show distinct splitting patterns .

- High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., Chiralpak®) verify enantiomeric excess (>99% achievable) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., C48H37N2O2P, MW 704.81) .

Q. What safety precautions are recommended for handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Conduct reactions in a fume hood due to potential inhalation hazards.

- Store under inert gas (Ar/N2) to prevent oxidation of the phosphine group .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of this chiral oxazoline-phosphine ligand?

- Chiral Auxiliaries: Start with enantiopure precursors like (R)-piperidin-2-yl-diphenylphosphine to ensure configuration retention.

- Catalyst Selection: Palladium complexes (e.g., Pd(OAc)₂) with non-racemizing ligands minimize epimerization.

- Low-Temperature Quenching: Halt reactions at –20°C to prevent retro-cyclization of the oxazoline ring .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for analogous compounds?

- Method Validation: Cross-verify HPLC results with polarimetry or circular dichroism (CD).

- Reaction Optimization: Adjust solvent (e.g., switch from THF to toluene) to reduce kinetic resolution effects.

- Impurity Profiling: Use 2D-NMR (COSY, NOESY) to identify diastereomeric byproducts .

Q. How does the diphenylphosphanyl-piperidine moiety enhance catalytic activity in asymmetric reactions?

- Electronic Effects: The phosphine group acts as a σ-donor, stabilizing metal centers (e.g., Pd, Rh) in transition states.

- Steric Bulk: The piperidine ring’s rigidity enforces facial selectivity, improving ee in hydrogenation or cross-coupling reactions.

- Substrate Scope: Tested in allylic alkylation (90% ee reported for similar ligands) .

Q. What computational methods predict the compound’s binding affinity to transition metals?

- Density Functional Theory (DFT): Models metal-ligand coordination (e.g., Pd–P bond length ~2.3 Å) and predicts regioselectivity.

- Molecular Dynamics (MD): Simulates ligand conformation in catalytic cycles to optimize steric parameters.

- Docking Studies: Compare with X-ray crystallography data of metal complexes for validation .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

- Catalyst Screening: Test Pd₂(dba)₃ vs. PdCl₂(PhCN)₂ for improved turnover.

- Additives: Use silver salts (AgOTf) to scavenge halides and accelerate oxidative addition.

- Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 24 h) while maintaining yield .

Q. Why might NMR spectra show unexpected splitting patterns?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.